molecular formula C23H25N3O7S2 B2790594 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate CAS No. 896013-30-2

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate

Cat. No.: B2790594
CAS No.: 896013-30-2
M. Wt: 519.59
InChI Key: XLFBXZXXHGDXAF-UHFFFAOYSA-N
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Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is an intriguing molecule due to its complex structure, encompassing multiple functional groups. This allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several key steps, typically starting with the preparation of the core 1,3,4-thiadiazole ring This ring can be synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids

Subsequent steps involve the attachment of the thioether and pyran-4-one moieties, which can be achieved through nucleophilic substitution reactions. These reactions are facilitated by the inherent nucleophilicity of the thiol and the electrophilicity of the halogenated pyran-4-one derivative. The final step involves the esterification of the 2-(2-methoxyphenoxy)acetic acid with the intermediate product, using common esterification agents like DCC or EDC.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing each of these steps for scalability and cost-effectiveness. This includes choosing efficient and sustainable solvents, reagents, and catalysts. Methods such as flow chemistry could be employed to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions including:

  • Oxidation: : The thiadiazole ring can be oxidized under strong oxidative conditions, often using reagents like hydrogen peroxide or ozone.

  • Reduction: : The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.

  • Substitution: : The ester and thioether groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxides replace these groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydroxide in aqueous or alcoholic medium.

Major Products

  • Oxidation: : Oxidized derivatives of the thiadiazole ring.

  • Reduction: : Amino derivatives from the amide group.

  • Substitution: : Hydroxy or alkoxy derivatives of the ester and thioether groups.

Scientific Research Applications

Chemistry

This compound serves as an important building block in synthetic organic chemistry. Its multiple functional groups allow for further modifications, making it a versatile intermediate for synthesizing more complex molecules.

Biology and Medicine

In biological research, this compound can be explored for its potential pharmacological properties. The presence of the thiadiazole ring suggests possible antimicrobial or antifungal activity, as similar compounds have shown such properties. Additionally, its complex structure may allow it to interact with various biological targets, making it a candidate for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. The ester and thioether functional groups may be utilized in polymer chemistry for creating novel polymers with unique characteristics.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The 2-ethylbutanamido group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Unique Features

  • Thiadiazole Ring: : Provides unique electronic properties and potential biological activity.

  • Pyran-4-one Moiety: : Adds structural diversity and additional reactivity.

  • Amide and Ester Groups: : Enhance the compound's solubility and potential for further modifications.

Similar Compounds

  • 5-(2-ethylbutanamido)-1,3,4-thiadiazole: : Similar core structure but lacks the pyran-4-one and ester groups.

  • 4-oxo-4H-pyran-3-yl acetate: : Shares the pyran-4-one and ester groups but lacks the thiadiazole ring.

  • 2-(2-methoxyphenoxy)acetic acid derivatives: : Shares the methoxyphenoxy and ester groups but lacks the complex thiadiazole-pyran structure.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7S2/c1-4-14(5-2)21(29)24-22-25-26-23(35-22)34-13-15-10-16(27)19(11-31-15)33-20(28)12-32-18-9-7-6-8-17(18)30-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFBXZXXHGDXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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